molecular formula C9H19N3O3S B14900484 n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide

n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide

Cat. No.: B14900484
M. Wt: 249.33 g/mol
InChI Key: RTCSYXIVTBCADO-UHFFFAOYSA-N
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Description

n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide involves several steps. One common method includes the reaction of piperidine with methylsulfonyl chloride to form the methylsulfonamido derivative. This intermediate is then reacted with n-methylacetamide under specific conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet the demand for this compound .

Chemical Reactions Analysis

n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

n-Methyl-2-(4-(methylsulfonamido)piperidin-1-yl)acetamide can be compared with other piperidine derivatives such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.

    Evodiamine: Known for its antiproliferative effects on cancer cells.

    Matrine: Exhibits anti-inflammatory and anticancer activities.

    Berberine: Used for its antimicrobial and antidiabetic properties.

    Tetrandine: Known for its anti-inflammatory and anticancer effects. The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.

Properties

Molecular Formula

C9H19N3O3S

Molecular Weight

249.33 g/mol

IUPAC Name

2-[4-(methanesulfonamido)piperidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C9H19N3O3S/c1-10-9(13)7-12-5-3-8(4-6-12)11-16(2,14)15/h8,11H,3-7H2,1-2H3,(H,10,13)

InChI Key

RTCSYXIVTBCADO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1CCC(CC1)NS(=O)(=O)C

Origin of Product

United States

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